molecular formula C22H16Br2O2 B14880031 4,4'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene

4,4'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene

Cat. No.: B14880031
M. Wt: 472.2 g/mol
InChI Key: GRPXACNNSXXMNG-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to a binaphthalene core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethoxy-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, interact with nucleophiles, and participate in redox reactions, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,2’-Dimethoxy-1,1’-binaphthalene
  • 4,4’-Dibromo-1,1’-binaphthalene
  • 2,2’-Dimethoxy-4,4’-dinitro-1,1’-binaphthalene

Comparison: 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it exhibits higher reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C22H16Br2O2

Molecular Weight

472.2 g/mol

IUPAC Name

4-bromo-1-(4-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene

InChI

InChI=1S/C22H16Br2O2/c1-25-19-11-17(23)13-7-3-5-9-15(13)21(19)22-16-10-6-4-8-14(16)18(24)12-20(22)26-2/h3-12H,1-2H3

InChI Key

GRPXACNNSXXMNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)Br)C3=C(C=C(C4=CC=CC=C43)Br)OC

Origin of Product

United States

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